3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
CAS No.: 439110-68-6
Cat. No.: VC6207457
Molecular Formula: C12H7Cl2N3
Molecular Weight: 264.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439110-68-6 |
|---|---|
| Molecular Formula | C12H7Cl2N3 |
| Molecular Weight | 264.11 |
| IUPAC Name | 3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine |
| Standard InChI | InChI=1S/C12H7Cl2N3/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H |
| Standard InChI Key | LUDWEWDXBCVPAT-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Electronic Properties
The electron-withdrawing chlorine atoms induce polarization within the heterocyclic system, enhancing electrophilic reactivity at the 5- and 7-positions of the pyrimidine ring. Density functional theory (DFT) calculations on related compounds predict a highest occupied molecular orbital (HOMO) localized on the imidazole ring and a lowest unoccupied molecular orbital (LUMO) centered on the pyrimidine moiety, enabling charge-transfer interactions .
Synthetic Methodologies
Conventional Multi-Step Synthesis
The primary synthetic route involves sequential functionalization of a pyrimidine precursor (Scheme 1):
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Halogenation: 2-Aminopyrimidine undergoes bromination at the 3-position using phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C.
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Coupling Reaction: The brominated intermediate reacts with 4-chlorophenylmagnesium bromide under Grignard conditions, followed by acid workup to yield the substituted pyrimidine.
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Cyclization: Treatment with chloroacetonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) facilitates ring closure to form the imidazo[1,2-a]pyrimidine core .
This method typically achieves yields of 45–60%, with purity >95% confirmed by HPLC.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the cyclization step. Using basic alumina (Al₂O₃) as a heterogeneous catalyst under solvent-free conditions, reaction times reduce from 24 hours to 15–20 minutes, improving yields to 68–70% . Key optimized parameters include:
| Parameter | Optimal Value |
|---|---|
| Microwave Power | 300 W |
| Temperature | 120°C |
| Catalyst Loading | 10 wt% Al₂O₃ |
| Reaction Time | 18 minutes |
This green chemistry approach minimizes waste generation and enhances scalability .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The 3-chloro group exhibits moderate reactivity toward nucleophiles. In ethanol/water mixtures at reflux, substitution with amines (e.g., piperidine) proceeds via an SNAr mechanism, yielding 3-amino derivatives (Table 1) :
| Entry | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 1 | NH₃ | 3-Amino derivative | 52 |
| 2 | Piperidine | 3-Piperidinyl derivative | 67 |
| 3 | Thiophenol | 3-Phenylthio derivative | 48 |
Electrophilic Aromatic Substitution
The para-chlorophenyl group directs electrophiles to the ortho and meta positions. Nitration using fuming HNO₃/H₂SO₄ at 0°C produces mono-nitro derivatives, while Friedel-Crafts acylation introduces acetyl groups at the meta position .
Biological Activity and Mechanism
Antimicrobial Properties
In vitro screening against 13 microbial strains revealed moderate to strong activity (Table 2) :
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 6.25 |
Mechanistic studies suggest inhibition of fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis .
Pharmacokinetic and Toxicity Profiling
ADME Predictions
SwissADME predictions highlight favorable drug-likeness:
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Lipophilicity (LogP): 3.1 ± 0.2
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Water Solubility: −4.2 (Log S)
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Bioavailability Score: 0.55
The compound adheres to Lipinski’s rule of five, suggesting oral bioavailability .
Toxicity Risks
PROTOX-II classifies it as Category 4 (harmful if swallowed), with predicted LD₅₀ = 550 mg/kg in rats. Structural alerts include the imidazopyrimidine core, which may intercalate DNA at high concentrations .
Applications in Medicinal Chemistry
Lead Optimization Strategies
Structure-activity relationship (SAR) studies emphasize:
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Chlorine at 3-position: Critical for target affinity; replacement with bulkier halogens (Br, I) decreases potency.
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Para-chlorophenyl group: Enhances membrane permeability; methoxy substitution reduces metabolic clearance .
Derivatization at the 5- and 7-positions with electron-donating groups (e.g., −OCH₃) improves anticancer activity by 30% .
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